molecular formula C10H15NO2S B239506 N,2,4,6-tetramethylbenzenesulfonamide CAS No. 106003-69-4

N,2,4,6-tetramethylbenzenesulfonamide

Cat. No. B239506
CAS RN: 106003-69-4
M. Wt: 213.3 g/mol
InChI Key: MIMYTDNFDINXHB-UHFFFAOYSA-N
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Description

N,2,4,6-tetramethylbenzenesulfonamide is a chemical compound with the CAS Number 106003-69-4 . It has a molecular weight of 213.3 and is typically available in powder form .

Scientific Research Applications

Catalysis and Oxidation Processes

N,2,4,6-Tetramethylbenzenesulfonamide derivatives have been explored as substituents in catalysis and oxidation reactions. A study by Işci et al. (2014) highlighted the use of 4-tert-Butylbenzenesulfonamide as a substituent in iron phthalocyanine, yielding a compound with remarkable stability under oxidative conditions. This phthalocyanine was notably effective in the oxidation of cyclohexene and styrene, demonstrating its potential as an oxidation catalyst (Işci et al., 2014).

Drug Discovery and Medical Applications

Sulfonamide derivatives have shown promise in medical research. Malwal et al. (2012) reported on thiol-activated sources of sulfur dioxide (SO₂) derived from 2,4-dinitrophenylsulfonamides with promising results against Mycobacterium tuberculosis, suggesting potential antimycobacterial applications (Malwal et al., 2012).

Inhibitory Properties and Enzyme Interaction

Research by Dudutienė et al. (2015) detailed the design of substituted tri- and tetrafluorobenzenesulfonamides as carbonic anhydrase inhibitors. These compounds showed high-affinity and isoform-selective inhibition of various carbonic anhydrase isoforms, demonstrating their potential in enzyme-related applications (Dudutienė et al., 2015).

Structural and Spectroscopic Analysis

Studies like the one conducted by Murthy et al. (2018) have focused on the structural and spectroscopic analysis of newly synthesized sulfonamide molecules. This research not only provided detailed insights into the molecular structure and electronic properties but also explored the interaction of these molecules with proteins, highlighting their potential in structural biology and drug design (Murthy et al., 2018).

Safety and Hazards

The safety information available indicates that N,2,4,6-tetramethylbenzenesulfonamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

N,2,4,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-8(2)10(9(3)6-7)14(12,13)11-4/h5-6,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMYTDNFDINXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355401
Record name STK068182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,4,6-tetramethylbenzenesulfonamide

CAS RN

106003-69-4
Record name STK068182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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